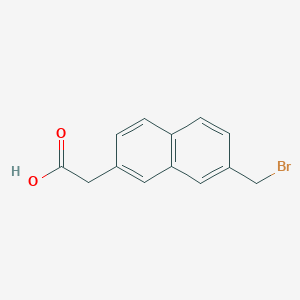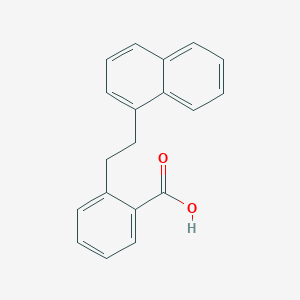
Methyl 3-bromo-4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-pentylbenzoate is an organic compound with the molecular formula C₁₃H₁₇BrO₂ and a molecular weight of 285.18 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a pentyl group at the 4-position, with a methyl ester functional group at the carboxyl position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of 4-pentylbenzoic acid followed by esterification. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The esterification step can be carried out using methanol and a strong acid like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The pentyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-pentylbenzyl alcohol.
Oxidation: Formation of 3-bromo-4-pentylbenzoic acid.
Applications De Recherche Scientifique
Methyl 3-bromo-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-pentylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-4-chlorobenzoate
- Methyl 3-bromo-4-methylbenzoate
- Methyl 3-bromo-4-ethylbenzoate
Uniqueness
Methyl 3-bromo-4-pentylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, making it more suitable for applications requiring non-polar characteristics .
Propriétés
Numéro CAS |
1131594-20-1 |
|---|---|
Formule moléculaire |
C13H17BrO2 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
methyl 3-bromo-4-pentylbenzoate |
InChI |
InChI=1S/C13H17BrO2/c1-3-4-5-6-10-7-8-11(9-12(10)14)13(15)16-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
TXGIQXAKTJIJKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C=C(C=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)




![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)


![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)

